molecular formula C18H16N2O3S2 B4225420 ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate

ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate

Cat. No. B4225420
M. Wt: 372.5 g/mol
InChI Key: AZNPVABQJGGWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate in lab experiments include its high purity and stability, its well-defined mechanism of action, and its potential use in various therapeutic applications. However, the limitations include the need for further studies to determine its efficacy and safety in humans, and the need for optimization of the synthesis method to obtain high yields and purity of the product.

Future Directions

There are several future directions for the study of ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate. These include further studies to determine its efficacy and safety in humans, optimization of the synthesis method to obtain high yields and purity of the product, and the development of novel derivatives with improved therapeutic properties. Additionally, it can be studied for its potential use in the treatment of various neurodegenerative disorders, and its use as a potential antimicrobial agent can also be explored.
Conclusion:
Ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. It exhibits anti-inflammatory, antioxidant, and anticancer properties, and has potential use in the treatment of various diseases. However, further studies are needed to determine its efficacy and safety in humans, and to optimize the synthesis method to obtain high yields and purity of the product.

Scientific Research Applications

Ethyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate has been studied for its potential use as a therapeutic agent in various scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

ethyl 3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-2-23-17(22)12-6-5-7-13(10-12)19-16(21)11-24-18-20-14-8-3-4-9-15(14)25-18/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNPVABQJGGWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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